The IUPAC name Methyl 4-[(2-bromoacetyl)amino]benzoate derives from its functional groups:
A benzoate ester (methyl ester at the carboxyl group).
A bromoacetyl substituent linked via an amide bond at the para position of the benzene ring. The compound’s molecular formula is C₁₀H₉BrN₂O₃, with a molecular weight of 309.10 g/mol. Key identifiers include:
CAS Registry Number: Not explicitly listed in available sources, though analogues like methyl 4-(2-bromoacetyl)benzoate (CAS 56893-25-5) and methyl 4-bromobenzoate (CAS 619-42-1) suggest similar registry conventions.
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CBr.
Structural Characterization
While direct spectral data for this compound is absent in the provided sources, related bromoacetyl benzoates are characterized via:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve the aromatic protons (δ 7.8–8.2 ppm), methyl ester (δ 3.9 ppm), and bromoacetyl groups (δ 4.3 ppm for CH₂Br) .
Mass Spectrometry (MS): Expected molecular ion peak at m/z 309 (M⁺) with fragmentation patterns indicative of Br loss (Δ m/z 79/81) .
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